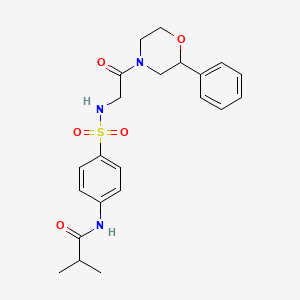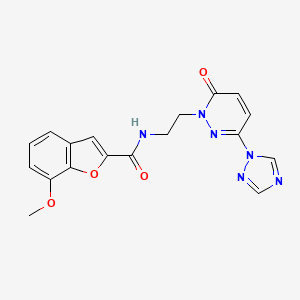![molecular formula C12H10N6O2 B2960901 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid CAS No. 889999-45-5](/img/structure/B2960901.png)
2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .
Synthesis Analysis
The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis
The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . For instance, one of the compounds was found to have a melting point of 222.4–223.8 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
The triazolopyridazine scaffold is known for its potential anticancer properties. The presence of a pyridine ring can enhance the molecule’s ability to interact with various biological targets, including enzymes and receptors that are pivotal in cancer progression. Research suggests that derivatives of triazolopyridazine exhibit significant activity against certain cancer cell lines, making them valuable for developing novel chemotherapeutic agents .
Antimicrobial and Antifungal Applications
Compounds with the triazolopyridazine structure have shown promising results as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans, positions them as potential candidates for new antibiotic and antifungal drugs .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are of significant interest. They can potentially inhibit the production of inflammatory mediators, providing relief from pain and inflammation. This makes them suitable for research into treatments for conditions like arthritis and other inflammatory diseases .
Antioxidant Effects
Oxidative stress is a contributing factor to many chronic diseases. Triazolopyridazine compounds can act as antioxidants, scavenging free radicals and reducing oxidative damage. This application is crucial for the development of treatments aimed at preventing or managing oxidative stress-related conditions .
Enzyme Inhibition
Various enzymes play critical roles in disease mechanisms, and inhibitors of these enzymes can be therapeutic. Triazolopyridazine derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. This property is particularly useful in designing drugs for diseases where enzyme dysregulation is a factor .
Antiviral Potential
The structural complexity of triazolopyridazine allows for interactions with viral components, offering a pathway for antiviral drug development. Research into the antiviral applications of these compounds, particularly against diseases with limited treatment options, is a promising field .
Insecticidal Activity
In agriculture, the search for environmentally friendly insecticides is ongoing. Triazolopyridazine derivatives have shown potential as insecticides, especially in regulating the growth of pests like the Mythimna separata larvae. This application is vital for sustainable agricultural practices and reducing the reliance on traditional, more toxic insecticides .
Drug Design and Development
The triazolopyridazine core is a versatile scaffold in drug design due to its ability to form specific interactions with target receptors. Its structural features facilitate the exploration of structure-activity relationships, aiding in the rational design of new drugs for multifunctional diseases. In silico pharmacokinetic and molecular modeling studies further support its utility in drug discovery .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets and induce changes that lead to its biological activity .
Biochemical Pathways
Based on similar compounds, it can be inferred that it might interfere with the signaling pathways of its targets, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising oral bioavailability .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
Propiedades
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXZCBMJYIDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)



![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)


![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)
![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)